molecular formula C8H10O2S B13088801 2-(3-Methylthiophen-2-yl)propanoic acid

2-(3-Methylthiophen-2-yl)propanoic acid

Cat. No.: B13088801
M. Wt: 170.23 g/mol
InChI Key: KMFYTBJSQZPFLA-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with a suitable propanoic acid derivative under acidic or basic conditions. For example, the compound can be synthesized by the Friedel-Crafts acylation of 3-methylthiophene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylthiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to modulate enzyme activity or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylthiophen-2-yl)propanoic acid is unique due to the presence of both a thiophene ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O2S/c1-5-3-4-11-7(5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10)

InChI Key

KMFYTBJSQZPFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)C(=O)O

Origin of Product

United States

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